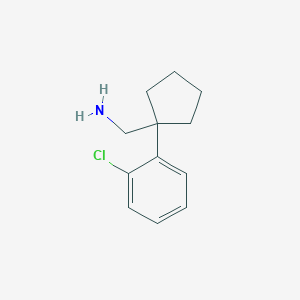

1-(2-Chlorophenyl)cyclopentanemethanamine

Description

1-(2-Chlorophenyl)cyclopentanemethanamine is a substituted cyclopentane derivative featuring a methanamine group (-CH2NH2) and a 2-chlorophenyl substituent. The compound’s molecular formula is C12H15ClN, with an average molecular mass of 208.71 g/mol. Its structure combines a rigid cyclopentane ring with a polar amine group and a halogenated aromatic ring, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

Molecular Formula |

C12H16ClN |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

[1-(2-chlorophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H16ClN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2 |

InChI Key |

LEBRXDRWBGDITQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)cyclopentanemethanamine typically involves the reaction of cyclopentanone with 2-chlorophenyl magnesium bromide, followed by a series of steps including dehydration, oxidation, and imination . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

1-(2-Chlorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include acidic ionic liquids for dehydration, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)cyclopentanemethanamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Chlorophenyl)cyclopentanemethanamine and its analogs:

Key Comparative Insights

Fluorine substitution (e.g., 2-fluorophenyl) may enhance metabolic stability due to fluorine’s resistance to oxidative degradation, as seen in related hydrochlorides .

Ring Size and Strain :

- Cyclopentane derivatives (e.g., target compound) exhibit greater conformational flexibility compared to cyclopropane analogs (e.g., 115816-31-4), which are constrained by ring strain. This could influence binding kinetics in receptor-ligand interactions .

Biological Activity

1-(2-Chlorophenyl)cyclopentanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

- Structure : The compound features a cyclopentane ring substituted with a 2-chlorophenyl group, which influences its biological activity.

1-(2-Chlorophenyl)cyclopentanemethanamine exhibits various biological activities, including:

- Neurotransmitter Modulation : It interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses through inhibition of key signaling pathways such as NF-κB and MAPK/ERK .

- Antimicrobial Effects : Preliminary studies indicate efficacy against several bacterial strains, suggesting potential as an antibiotic agent .

Pharmacological Studies

Several studies have been conducted to assess the biological activity of this compound:

-

Neuropharmacological Study :

- Objective : To evaluate the effects on anxiety-like behavior in animal models.

- Findings : Administration led to a significant reduction in anxiety behaviors, correlating with alterations in serotonin receptor activity.

-

Anti-inflammatory Study :

- Objective : To assess the impact on cytokine production in vitro.

- Results : The compound reduced IL-6 and TNF-alpha levels in macrophages stimulated with LPS, indicating anti-inflammatory potential.

-

Antimicrobial Activity :

- Objective : To test against various bacterial strains.

- Results : Exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Data Table of Biological Activities

| Activity Type | Assessed Mechanism | Result Summary |

|---|---|---|

| Neurotransmitter Modulation | Serotonin Receptor Interaction | Reduced anxiety-like behavior in models |

| Anti-inflammatory | Cytokine Inhibition | Decreased IL-6 and TNF-alpha production |

| Antimicrobial | Bacterial Inhibition | MIC values between 32-128 µg/mL for various strains |

Case Study 1: Neuropharmacological Effects

In a controlled study involving rodents, researchers administered varying doses of 1-(2-Chlorophenyl)cyclopentanemethanamine. Behavioral assays demonstrated that higher doses significantly decreased anxiety levels compared to controls, suggesting a dose-dependent response linked to serotonergic modulation.

Case Study 2: Anti-inflammatory Response

A separate investigation focused on the compound's effect on human peripheral blood mononuclear cells (PBMCs). Results indicated that treatment with the compound prior to LPS stimulation markedly reduced pro-inflammatory cytokine release, supporting its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.